
(2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate: is an organic compound characterized by its conjugated diene system and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diene system, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the double bonds to single bonds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Epoxides: from oxidation.
Alcohols: from reduction.
Nitro derivatives: from nitration.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor in the synthesis of polymers and other materials.
Biology:
- Potential applications in the development of bioactive compounds due to its unique structure.
Medicine:
- Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate involves its interaction with various molecular targets depending on the specific application. In chemical reactions, the conjugated diene system can participate in cycloaddition reactions, while the ester group can undergo hydrolysis or transesterification. The aromatic ring can engage in electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
- (2E,4E)-Ethyl 5-(phenyl-sulfon-yl)penta-2,4-dienoate
- (2E,4E)-5-Aryl-2-(4-arylthiazol-2-yl)penta-2,4-dienenitrile
Uniqueness:
- The presence of the 3-ethylphenyl group distinguishes (2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate from other similar compounds, potentially imparting unique chemical and physical properties.
- Its specific ester functional group and conjugated diene system make it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H16O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
methyl (2E,4E)-5-(3-ethylphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C14H16O2/c1-3-12-8-6-9-13(11-12)7-4-5-10-14(15)16-2/h4-11H,3H2,1-2H3/b7-4+,10-5+ |
Clé InChI |
PQPFYOJJZVPEMR-HOZCHFDZSA-N |
SMILES isomérique |
CCC1=CC(=CC=C1)/C=C/C=C/C(=O)OC |
SMILES canonique |
CCC1=CC(=CC=C1)C=CC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


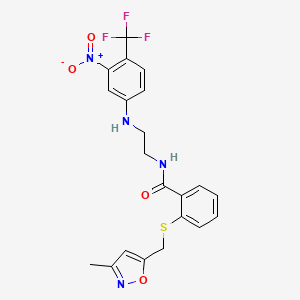

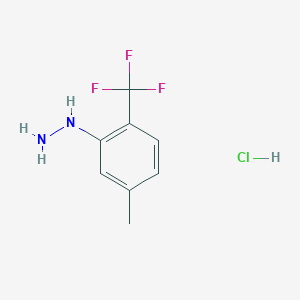
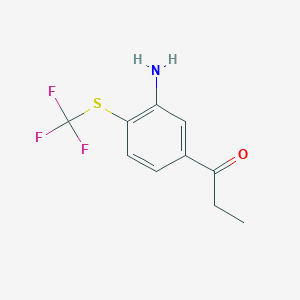
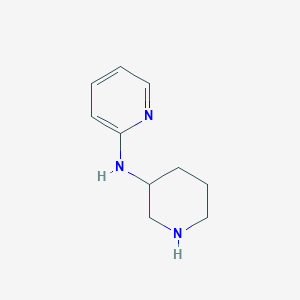
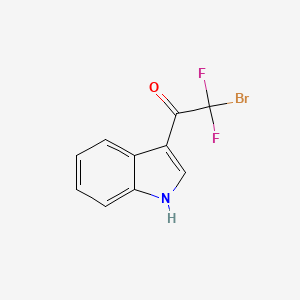
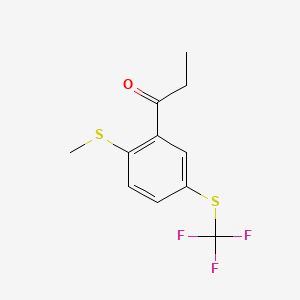
![4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14050219.png)






